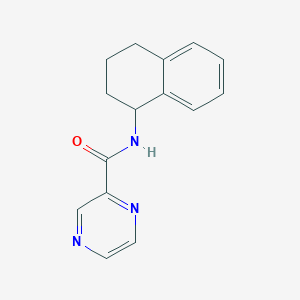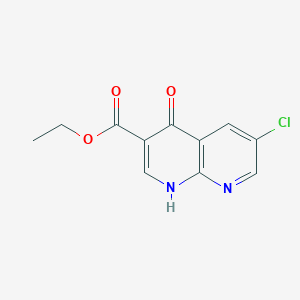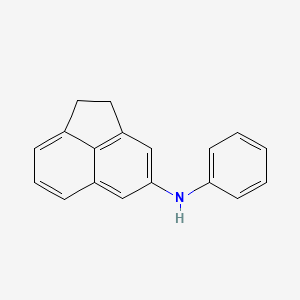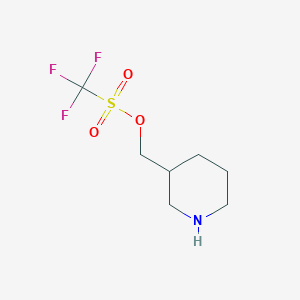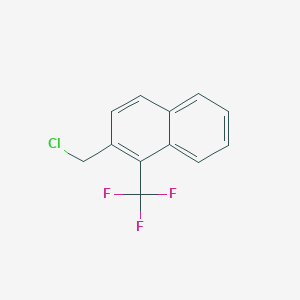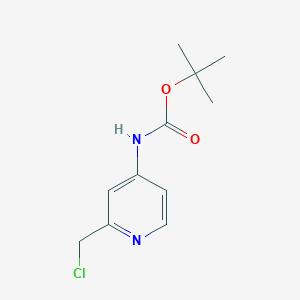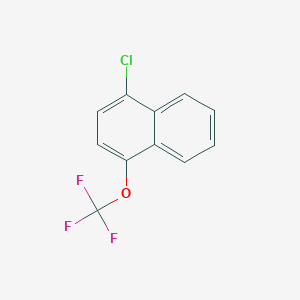![molecular formula C12H9NO5 B11866679 8-Hydroxy-6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid CAS No. 50435-15-9](/img/structure/B11866679.png)
8-Hydroxy-6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydroxy-6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a quinoline core, which is fused with a dioxolo ring and a carboxylic acid group. The presence of the hydroxy and methyl groups further enhances its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy-6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-methyl-6,7-methylenedioxy-4-hydroxyquinoline-3-carboxylic acid.
Reaction Conditions: The starting material is dissolved in dichloromethane, and triethylamine is added as a base.
Reagent Addition: Ethyl chlorocarbonate is added dropwise to the reaction mixture at a temperature of -10°C.
Product Formation: The reaction mixture is stirred, and the product is isolated and purified using standard techniques such as recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 8-Hydroxy-6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides are employed.
Major Products:
Oxidation: Formation of quinoline derivatives with ketone or aldehyde groups.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
8-Hydroxy-6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Hydroxy-6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid involves its interaction with specific molecular targets:
DNA Gyrase Inhibition: The compound inhibits the enzyme DNA gyrase, which is essential for DNA replication and transcription.
Dopamine Reuptake Inhibition: It also acts as a dopamine reuptake inhibitor, affecting neurotransmitter levels in the brain.
Comparison with Similar Compounds
Oxolinic Acid: Shares a similar quinoline core and is known for its antibacterial properties.
Nalidixic Acid: Another quinoline derivative with antibacterial activity.
8-Hydroxyquinoline: Known for its antiseptic and disinfectant properties.
Uniqueness: 8-Hydroxy-6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit DNA gyrase and act as a dopamine reuptake inhibitor sets it apart from other similar compounds.
Properties
CAS No. |
50435-15-9 |
|---|---|
Molecular Formula |
C12H9NO5 |
Molecular Weight |
247.20 g/mol |
IUPAC Name |
6-methyl-8-oxo-5H-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid |
InChI |
InChI=1S/C12H9NO5/c1-5-10(12(15)16)11(14)6-2-8-9(18-4-17-8)3-7(6)13-5/h2-3H,4H2,1H3,(H,13,14)(H,15,16) |
InChI Key |
MZISPSATFNITJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=CC3=C(C=C2N1)OCO3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


